2-(2-Phenylethanehydrazonoyl)pyridine
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Phenylethanehydrazonoyl)pyridine typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(2-Phenylethanehydrazonoyl)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Phenylethanehydrazonoyl)pyridine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenylethanehydrazonoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(2-Phenylethanehydrazonoyl)pyridine can be compared with other similar compounds, such as:
2-(2-Phenylethyl)pyridine: This compound has a similar structure but lacks the hydrazone functional group, resulting in different chemical properties and reactivity.
2-(2-Phenylethyl)hydrazine: This compound contains a hydrazine group instead of a hydrazone group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific hydrazone functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(Z)-(2-phenyl-1-pyridin-2-ylethylidene)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2/b16-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCSTWRRKJPFT-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/N)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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